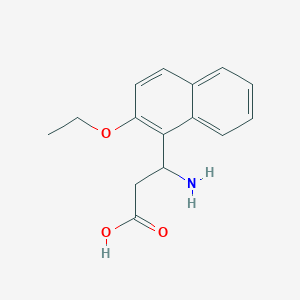
N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Chroman-3-yl)benzamide is a compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound features a chromane ring system attached to a benzamide moiety. Chromane derivatives are known for their diverse biological activities and are found in many natural products and synthetic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chroman-3-yl)benzamide can be achieved through the direct condensation of chroman-3-amine with benzoic acid or its derivatives. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including N-(Chroman-3-yl)benzamide, can be optimized using green chemistry approaches. One such method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers a rapid, mild, and highly efficient pathway for the synthesis of benzamides .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Chroman-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromane ring can be oxidized to form chromanone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Chromanone derivatives.
Reduction: Chroman-3-ylamine.
Substitution: Halogenated or nitrated derivatives of N-(Chroman-3-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(Chroman-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of N-(Chroman-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromane ring system can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide moiety can form hydrogen bonds with amino acid residues in the target proteins, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-2-one: Another chromane derivative with a ketone group at the 2-position.
Benzimidazole: A heterocyclic compound with a similar benzene ring structure but different substituents.
Uniqueness
N-(Chroman-3-yl)benzamide is unique due to its combination of the chromane ring and benzamide moiety, which imparts distinct biological activities and chemical reactivity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industry.
Eigenschaften
CAS-Nummer |
539857-57-3 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
N-(3,4-dihydro-2H-chromen-3-yl)benzamide |
InChI |
InChI=1S/C16H15NO2/c18-16(12-6-2-1-3-7-12)17-14-10-13-8-4-5-9-15(13)19-11-14/h1-9,14H,10-11H2,(H,17,18) |
InChI-Schlüssel |
NJUUYIZWMNTVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15066039.png)

![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)




![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)
![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)

